molecular formula C12H16BrNO2 B1268973 3-Bromo-N-(tert-butyl)-4-methoxybenzamide CAS No. 356550-24-8

3-Bromo-N-(tert-butyl)-4-methoxybenzamide

Cat. No.: B1268973
CAS No.: 356550-24-8
M. Wt: 286.16 g/mol
InChI Key: WFJKTBWZNWXGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: 3-Bromo-N-(tert-butyl)-4-methoxybenzamide (CAS: 356550-24-8) is a benzamide derivative with a bromine atom at the 3-position, a methoxy group at the 4-position of the aromatic ring, and a tert-butyl group attached to the amide nitrogen. Its molecular formula is C₁₂H₁₆BrNO₂, and its molecular weight is 286.1649 g/mol .

Synthesis:
The compound is typically synthesized via coupling reactions between benzoyl chloride derivatives and tert-butylamine, as demonstrated in rhodium-catalyzed C–H functionalization studies .

Properties

IUPAC Name

3-bromo-N-tert-butyl-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)14-11(15)8-5-6-10(16-4)9(13)7-8/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJKTBWZNWXGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350727
Record name 3-Bromo-N-tert-butyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356550-24-8
Record name 3-Bromo-N-tert-butyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(tert-butyl)-4-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(tert-butyl)-4-methoxybenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Bromo-N-(tert-butyl)-4-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and the methoxy group influences its binding affinity and specificity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and solubility . Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

Compound Name Substituent on N Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-Bromo-N-(tert-butyl)-4-methoxybenzamide tert-butyl C₁₂H₁₆BrNO₂ 286.16 Bulky tert-butyl group; bromine at 3-position
4-Bromo-N-butyl-3-methoxybenzamide n-butyl C₁₂H₁₆BrNO₂ 286.16 Linear n-butyl chain; bromine at 4-position
N-(tert-butyl)-4-methoxybenzamide tert-butyl C₁₂H₁₇NO₂ 207.27 Lacks bromine; simpler electronic profile
3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide Methoxy-methyl C₁₀H₉BrF₃NO₂ 312.08 Trifluoromethyl group; dual N-substituents

Key Observations :

  • Electronic Effects : Bromine at the 3-position (meta to the amide) may direct electrophilic substitution differently compared to para-brominated analogs (e.g., 4-bromo-N-butyl-3-methoxybenzamide) .
  • Biological Relevance : The trifluoromethyl analog () highlights how electron-withdrawing groups enhance metabolic stability, a feature absent in the tert-butyl variant .

Aromatic Ring Modifications

Compound Name Substituents on Aromatic Ring Molecular Weight (g/mol) Key Differences
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-Bromo, 4-methoxy, 2-nitro 381.19 Nitro group introduces strong electron-withdrawing effects
3-Bromo-N-(1,3-dioxo-isoindol-2-yl)-4-methoxybenzamide 3-Bromo, 4-methoxy, isoindol-2-yl 375.17 Heterocyclic isoindole moiety enhances π-stacking potential
Remoxipride Hydrochloride 3-Bromo, 2,6-dimethoxy, pyrrolidinyl 425.8 Clinically used antipsychotic; complex substituents

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methoxy group in this compound is electron-donating, contrasting with nitro-containing analogs like 4MNB, which are electron-deficient .
  • Biological Target Interactions : The isoindole derivative () demonstrates how heterocyclic groups can improve binding affinity to enzymes or receptors compared to alkyl-substituted benzamides .

Physicochemical and Pharmacokinetic Properties

Property This compound 4-Bromo-N-butyl-3-methoxybenzamide Remoxipride Hydrochloride
LogP ~2.5 (estimated) ~2.8 (estimated) 2.10
H-Bond Donors 1 1 2
H-Bond Acceptors 3 3 7
Rotatable Bonds 3 4 6

Key Observations :

  • Lipophilicity : The tert-butyl group increases hydrophobicity compared to n-butyl analogs, as seen in higher estimated LogP values.
  • Drug-Likeness : Remoxipride’s higher H-bond acceptors and rotatable bonds align with its pharmacokinetic optimization for CNS penetration .

Biological Activity

3-Bromo-N-(tert-butyl)-4-methoxybenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a bromine atom, a tert-butyl group, and a methoxy group attached to a benzamide framework. The structural formula can be represented as follows:

C12H16BrNO2\text{C}_{12}\text{H}_{16}\text{Br}\text{N}\text{O}_{2}

This unique combination of substituents influences its solubility, reactivity, and biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The compound's IC50 values were reported in the low micromolar range, suggesting potent antiproliferative effects.

Cell Line IC50 (μM)
MCF-73.1
HCT1165.3

These findings highlight its potential as a lead compound for developing new anticancer agents .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in cancer cell proliferation, potentially through covalent bonding with cysteine residues.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G1 phase, leading to reduced cell division and growth.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, evidenced by increased levels of pro-apoptotic markers .

Antioxidant Activity

In addition to its anticancer properties, this compound exhibits antioxidant activity. This is crucial as oxidative stress is linked to various diseases, including cancer. The compound's ability to scavenge free radicals was evaluated using standard assays like DPPH and FRAP, showing promising results that could contribute to its therapeutic efficacy .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study 1 : Evaluated the compound's effects on MCF-7 cells, demonstrating significant inhibition of cell growth with an IC50 of 3.1 μM. The study highlighted the importance of the methoxy group in enhancing biological activity.
  • Study 2 : Focused on HCT116 cells and reported an IC50 of 5.3 μM. The study discussed the role of the tert-butyl group in modulating lipophilicity and cellular uptake.

These studies collectively underscore the potential application of this compound in cancer therapy.

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Structural Modifications : Investigating analogs with varied substituents could enhance potency and selectivity against specific cancer types.
  • Combination Therapies : Exploring its efficacy in combination with existing chemotherapeutic agents may yield synergistic effects.
  • Mechanistic Studies : Further elucidating its molecular targets will be essential for understanding its full therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N-(tert-butyl)-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Bromo-N-(tert-butyl)-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.